molecular formula C39H35N3O4 B8806949 Ethyl (3S)-3-hydroxy-3-[6-[(methylamino)carbonyl]-2-naphthyl]-3-(1-trityl-1H-imidazol-4-yl)propanoate CAS No. 566200-78-0

Ethyl (3S)-3-hydroxy-3-[6-[(methylamino)carbonyl]-2-naphthyl]-3-(1-trityl-1H-imidazol-4-yl)propanoate

Cat. No.: B8806949
CAS No.: 566200-78-0
M. Wt: 609.7 g/mol
InChI Key: BOGKEOCJODWKEP-LHEWISCISA-N
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Description

Ethyl (3S)-3-hydroxy-3-[6-[(methylamino)carbonyl]-2-naphthyl]-3-(1-trityl-1H-imidazol-4-yl)propanoate is a useful research compound. Its molecular formula is C39H35N3O4 and its molecular weight is 609.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

566200-78-0

Molecular Formula

C39H35N3O4

Molecular Weight

609.7 g/mol

IUPAC Name

ethyl (3S)-3-hydroxy-3-[6-(methylcarbamoyl)naphthalen-2-yl]-3-(1-tritylimidazol-4-yl)propanoate

InChI

InChI=1S/C39H35N3O4/c1-3-46-36(43)25-38(45,34-22-21-28-23-30(37(44)40-2)20-19-29(28)24-34)35-26-42(27-41-35)39(31-13-7-4-8-14-31,32-15-9-5-10-16-32)33-17-11-6-12-18-33/h4-24,26-27,45H,3,25H2,1-2H3,(H,40,44)/t38-/m0/s1

InChI Key

BOGKEOCJODWKEP-LHEWISCISA-N

Isomeric SMILES

CCOC(=O)C[C@](C1=CC2=C(C=C1)C=C(C=C2)C(=O)NC)(C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O

Canonical SMILES

CCOC(=O)CC(C1=CC2=C(C=C1)C=C(C=C2)C(=O)NC)(C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 52.9 mL (0.37 mol, 3 eq) of diisopropylamine was added to 1.3 liters of THF. 234 mL (0.37 mol, 3 eq) of a 1.6 M solution of n-butyllithium in hexane was added dropwise at −65° C. or lower over 23 minutes. After stirred at −65° C. for 20 minutes, 36.6 mL (0.37 mol, 3 eq) of ethyl acetate was added dropwise at −65° C. or lower over 10 minutes. After stirred at −65° C. for 45 minutes, a solution of 65 g (0.13 mol) of N-methyl-6-[(1-trityl-1H-imidazol-4-yl)carbonyl]-2-naphthamide in 260 mL of THF was added dropwise at −65° C. or lower over 25 minutes. The mixture was stirred at −65° C. for 1 hour, and at −4˜−30° C. for 2 hours. After 370 mL of an aqueous saturated ammonium chloride solution was added dropwise at −20° C. or lower, the mixture was warmed to 30° C. After the layers were separated, the organic layer was washed with 370 mL of an aqueous saturated ammonium chloride solution two times. Concentration under reduced pressure afforded 102 g of ethyl 3-hydroxy-3-{6-[(methylamino)carbonyl]-2-naphthyl}-3-(1-trityl-1H-imidazol-4-yl)propanoate.
Quantity
52.9 mL
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reactant
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1.3 L
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solution
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36.6 mL
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65 g
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260 mL
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solvent
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370 mL
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reactant
Reaction Step Five
Name
ethyl 3-hydroxy-3-{6-[(methylamino)carbonyl]-2-naphthyl}-3-(1-trityl-1H-imidazol-4-yl)propanoate

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, 7.1 mL (50.6 mmol, 3 eq) of diisopropylamine was added to 200 mL of THF. At −73˜−68° C., 31.6 mL (50.6 mmol, 3 eq) of a 1.6 M solution of n-butyllithium in hexane was added dropwise over 10 minutes. After stirred at 75˜−68° C. for 10 minutes, 5 mL of ethyl acetate was added dropwise at −75˜−70° C. over 5 minutes. After stirred at −75˜−70° C. for 30 minutes, a solution of 8.8 g (16.8 mmol) of N-methyl-6-[(1-trityl-1H-imidazol-4-yl)carbonyl]-2-naphthamide in 22 mL of THF was added dropwise at −75˜−65° C. over 5 minutes. After stirred at −75˜−65° C. for 30 minutes, the mixture was warmed to −30° C. After stirred for 5 minutes, 50 mL of an aqueous saturated ammonium chloride solution was added dropwise at −70˜−40° C., and a temperature was rised to room temperature. After the layers were separated, the aqueous layer was re-extracted with 100 mL of ethyl acetate. The organic layers were combined, and washed with 50 mL of an aqueous saturated sodium chloride solution. After concentration under reduced pressure, 100 mL of n-heptane was added to the concentration residue, followed by stirring at room temperature for 30 minutes. Crystals were filtered, and washed with 50 mL of n-heptane. Vacuum drying (50° C.) to a constant weight afforded 9.82 g of ethyl 3-hydroxy-3-{6-[(methylamino)carbonyl]-2-naphthyl}-3-(1-trityl-1H-imidazol-4-yl)propanoate (yield 96%).
Quantity
7.1 mL
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reactant
Reaction Step One
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Quantity
200 mL
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solvent
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solution
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0 (± 1) mol
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8.8 g
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reactant
Reaction Step Three
Name
Quantity
22 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
ethyl 3-hydroxy-3-{6-[(methylamino)carbonyl]-2-naphthyl}-3-(1-trityl-1H-imidazol-4-yl)propanoate
Yield
96%

Synthesis routes and methods III

Procedure details

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CC(C)[O-]
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CC(C)[O-]
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CC(C)[O-]
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CC(C)[O-]
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CNC(=O)c1ccc2cc(C(O)(CC(=O)OC(C)(C)C)c3cn(C(c4ccccc4)(c4ccccc4)c4ccccc4)cn3)ccc2c1
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CCOC(=O)CC(O)(c1ccc2cc(C(=O)NC)ccc2c1)c1cn(C(c2ccccc2)(c2ccccc2)c2ccccc2)cn1

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